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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634 Get Quote

Application Note: Synthesis of 4,6-dimethoxy-5-
nitropyrimidine
Introduction
4,6-dimethoxy-5-nitropyrimidine is a key intermediate in the synthesis of various biologically

active compounds and pharmaceuticals. The introduction of a nitro group at the C5 position of

the 4,6-dimethoxypyrimidine ring opens up possibilities for further functionalization, making it a

valuable building block in medicinal chemistry and drug development. This application note

provides a detailed experimental procedure for the nitration of 4,6-dimethoxypyrimidine,

including a summary of reaction parameters, a step-by-step protocol, and a workflow diagram.

The described method is based on established procedures for the nitration of activated

pyrimidine rings, ensuring a reliable and reproducible synthesis.

Reaction Principle
The nitration of 4,6-dimethoxypyrimidine is an electrophilic aromatic substitution reaction. The

pyrimidine ring, activated by the two electron-donating methoxy groups at positions 4 and 6, is

susceptible to electrophilic attack. A mixture of concentrated nitric acid and sulfuric acid

generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically

carried out at low temperatures to control its exothermic nature and to minimize the formation

of by-products.
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Materials and Methods
Reagents and Solvents

4,6-dimethoxypyrimidine

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Crushed Ice

Deionized Water

Saturated Sodium Bicarbonate Solution

Brine (Saturated Sodium Chloride Solution)

Dichloromethane (DCM)

Anhydrous Sodium Sulfate

Ethanol (for recrystallization)

Equipment
Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Thermometer

Büchner funnel and flask

Separatory funnel
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Rotary evaporator

Melting point apparatus

Standard laboratory glassware

Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
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Parameter Value

Reactants

4,6-dimethoxypyrimidine 1.0 eq (e.g., 5.0 g, 35.7 mmol)

Concentrated Sulfuric Acid 4.0 eq (e.g., 14.0 mL)

Concentrated Nitric Acid 1.1 eq (e.g., 2.7 mL)

Reaction Conditions

Reaction Temperature 0 - 5 °C

Reaction Time 1 - 2 hours

Work-up & Purification

Quenching Pouring onto crushed ice

Extraction Solvent Dichloromethane

Neutralization Saturated Sodium Bicarbonate Solution

Purification Method Recrystallization from Ethanol

Expected Product

Product Name 4,6-dimethoxy-5-nitropyrimidine

Molecular Formula C₆H₇N₃O₄

Molecular Weight 185.14 g/mol [1][2]

Appearance Pale yellow solid

Expected Yield 75 - 85%

Melting Point 98 - 100 °C

Experimental Protocol
Reaction Setup

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,6-

dimethoxypyrimidine (1.0 eq).
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Cool the flask in an ice bath to 0 °C.

Slowly add concentrated sulfuric acid (4.0 eq) to the flask while maintaining the temperature

below 10 °C. Stir the mixture until the starting material is completely dissolved.

Nitration
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid

(1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

Using a dropping funnel, add the nitrating mixture dropwise to the solution of 4,6-

dimethoxypyrimidine in sulfuric acid. The addition rate should be controlled to maintain the

reaction temperature between 0 and 5 °C.

After the addition is complete, continue stirring the reaction mixture at 0 - 5 °C for 1 - 2

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of

crushed ice with vigorous stirring. A precipitate should form.

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a

Büchner funnel.

Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure using a rotary evaporator.

Purify the resulting solid by recrystallization from ethanol to afford pure 4,6-dimethoxy-5-
nitropyrimidine as a pale yellow solid.

Characterization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b100634?utm_src=pdf-body
https://www.benchchem.com/product/b100634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The identity and purity of the final product can be confirmed by standard analytical techniques,

including:

Melting Point: Compare the observed melting point with the literature value.

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.

Mass Spectrometry: To determine the molecular weight of the product.

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the nitro

group.

Safety Precautions
This reaction involves the use of concentrated and corrosive acids. Always wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant

gloves.

The nitration reaction is highly exothermic and can be dangerous if the temperature is not

controlled. Perform the reaction in a well-ventilated fume hood and use an ice bath to

maintain the recommended temperature.

Handle nitric acid with extreme care as it is a strong oxidizing agent.

Mandatory Visualizations

Reaction Work-up Purification & Analysis

Start: 4,6-Dimethoxypyrimidine Dissolution in conc. H₂SO₄ at 0 °C Addition of Nitrating Mixture (HNO₃/H₂SO₄) at 0-5 °C Stirring for 1-2 hours at 0-5 °C Quenching on Crushed Ice Vacuum Filtration Wash with Cold Water Extraction with DCM Wash with NaHCO₃ Solution Wash with Brine Drying over Na₂SO₄ Solvent Evaporation Recrystallization from Ethanol Final Product Filtration Characterization (MP, NMR, MS, IR) Final Product: 4,6-dimethoxy-5-nitropyrimidine

Click to download full resolution via product page

Caption: Experimental workflow for the nitration of 4,6-dimethoxypyrimidine.
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Reagents

Reaction Steps

Product

4,6-Dimethoxypyrimidine

Electrophilic Attack on Pyrimidine Ring

Concentrated H₂SO₄

Formation of Nitronium Ion (NO₂⁺)

Concentrated HNO₃

4,6-Dimethoxy-5-nitropyrimidine

Click to download full resolution via product page

Caption: Logical relationship of the nitration reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b100634#experimental-procedure-for-nitration-of-4-6-
dimethoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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